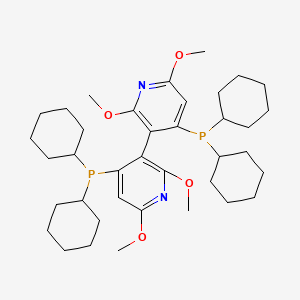
(3R)-4,4'-Bis(dicyclohexylphosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their applications in coordination chemistry, catalysis, and materials science. The presence of phosphino groups and methoxy substituents in the bipyridine framework enhances its chemical reactivity and coordination properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine typically involves multi-step organic reactions. The process may start with the preparation of the bipyridine core, followed by the introduction of methoxy groups and phosphino substituents. Common reagents used in these reactions include phosphorus trichloride, dicyclohexylamine, and methanol. Reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for such complex compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques like continuous flow synthesis, automated synthesis, and the use of advanced catalytic systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides.
Reduction: Reduction reactions may involve the conversion of phosphine oxides back to phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis, including cross-coupling reactions and hydrogenation.
Biology and Medicine
The compound’s coordination properties may be explored in biological and medicinal research, particularly in the design of metal-based drugs and diagnostic agents. Its ability to form complexes with metals can be leveraged to develop targeted therapies and imaging agents.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as conductive polymers and catalysts for chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine involves its ability to coordinate with metal ions. The phosphino groups and methoxy substituents enhance its binding affinity and stability with metals. This coordination can influence various molecular targets and pathways, depending on the specific application, such as catalysis or drug design.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(diphenylphosphino)-2,2’-bipyridine: A similar compound with diphenylphosphino groups instead of dicyclohexylphosphino.
2,2’-Bipyridine: A simpler bipyridine derivative without phosphino or methoxy substituents.
4,4’-Dimethoxy-2,2’-bipyridine: A compound with methoxy groups but lacking phosphino substituents.
Uniqueness
(3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is unique due to the combination of dicyclohexylphosphino and methoxy groups, which enhance its coordination properties and reactivity. This makes it a valuable ligand in various chemical and industrial applications.
Properties
Molecular Formula |
C38H58N2O4P2 |
|---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
dicyclohexyl-[3-(4-dicyclohexylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]phosphane |
InChI |
InChI=1S/C38H58N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h25-30H,5-24H2,1-4H3 |
InChI Key |
LFNJYLCOFOJLPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C(=C1)P(C2CCCCC2)C3CCCCC3)C4=C(N=C(C=C4P(C5CCCCC5)C6CCCCC6)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















